molecular formula C15H27NO4 B186659 tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate CAS No. 151294-93-8

tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate

Cat. No.: B186659
CAS No.: 151294-93-8
M. Wt: 285.38 g/mol
InChI Key: HCCCYDLUFISNCU-UHFFFAOYSA-N
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Description

tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate is an organic compound commonly used in organic synthesis, particularly in the protection of amine groups. The compound features a tert-butyl group and a tert-butoxycarbonyl (Boc) group, which are often employed to protect functional groups during chemical reactions.

Chemical Reactions Analysis

tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids like TFA and bases like DMAP . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate involves the protection of amine groups through the formation of a carbamate. The Boc group is added to the amine under basic conditions, forming a stable carbamate that can withstand various reaction conditions . The protected amine can then undergo further chemical transformations without interference from the amine group. Deprotection is achieved by treating the compound with strong acids, which cleave the Boc group and release the free amine .

Properties

IUPAC Name

tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-8-9-10-11(12(17)19-14(2,3)4)16-13(18)20-15(5,6)7/h8,11H,1,9-10H2,2-7H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCCYDLUFISNCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC=C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443841
Record name tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151294-93-8
Record name tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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